(4-Methyl-7-nitro-1H-indol-2-yl)methanol (4-Methyl-7-nitro-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977827
InChI: InChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

(4-Methyl-7-nitro-1H-indol-2-yl)methanol

CAS No.:

Cat. No.: VC15977827

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-7-nitro-1H-indol-2-yl)methanol -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name (4-methyl-7-nitro-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3
Standard InChI Key VXHRYOHHRUTXDB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])CO

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Registry Information

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is systematically identified by the CAS Registry Number 1956321-88-2, ensuring unambiguous global classification . The IUPAC name reflects its substitution pattern: a methanol group (-CH2_2OH) at position 2, a methyl group (-CH3_3) at position 4, and a nitro group (-NO2_2) at position 7 on the indole scaffold. Table 1 consolidates key identifiers.

Table 1: Chemical Identification Data

PropertyValueSource Citation
CAS Number1956321-88-2
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
SynonymsNot widely standardized

Structural Analysis

The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituent positions critically influence electronic and steric properties:

  • Nitro Group (Position 7): Electron-withdrawing nature reduces electron density at the indole nucleus, potentially enhancing stability toward electrophilic attacks .

  • Methyl Group (Position 4): Introduces steric hindrance, which may modulate intermolecular interactions or binding affinities in biological systems .

  • Methanol Group (Position 2): Provides a hydroxyl (-OH) site for hydrogen bonding or derivatization reactions, a common strategy in prodrug design .

Despite the availability of structural data, crystallographic parameters such as bond angles and torsion values remain unreported, highlighting a gap in the literature.

Physical and Chemical Properties

Molecular Weight and Solubility

With a molecular weight of 206.20 g/mol, (4-Methyl-7-nitro-1H-indol-2-yl)methanol falls within the range of small-molecule research compounds . Solubility data are absent from available sources, but the presence of polar functional groups (nitro and hydroxyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Hydrophobic contributions from the methyl group and aromatic system may limit aqueous solubility, a common challenge in drug formulation.

Synthesis and Production Pathways

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

  • Nitro Group Introduction: Electrophilic nitration using nitric acid-sulfuric acid mixtures, though regioselectivity must be controlled.

  • Methanol Group Installation: Reduction of a carboxylic acid or ester intermediate using lithium aluminum hydride (LiAlH4_4) .

The absence of published procedures for this specific compound underscores the need for methodological development.

CodePhrase
P101If medical advice is needed, have product container or label at hand
P102Keep out of reach of children
P233Keep container tightly closed
P264Wash hands thoroughly after handling
P280Wear protective gloves/eye protection

Handling requires inert atmosphere conditions (P231) and explosion-proof equipment (P241) due to unspecified reactivity risks .

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